molecular formula C8H10FN B14407111 4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile CAS No. 84553-38-8

4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile

Cat. No.: B14407111
CAS No.: 84553-38-8
M. Wt: 139.17 g/mol
InChI Key: DWBRJQJCRGPDDM-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[221]heptane-1-carbonitrile is a fluorinated organic compound characterized by a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile typically involves a multi-step process starting from readily available precursors. One common method involves the fluorination of bicyclo[2.2.1]heptane derivatives followed by the introduction of a nitrile group. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.

    Substitution: Sodium azide (NaN3) or thiolates can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions include fluorinated ketones, carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of specialty materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of biological pathways and result in desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid
  • 4-Fluorobicyclo[2.2.1]heptane-1-methanol
  • 4-Fluorobicyclo[2.2.1]heptane-1-amine

Uniqueness

4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances metabolic stability and lipophilicity, while the nitrile group provides a versatile functional handle for further chemical modifications.

Properties

CAS No.

84553-38-8

Molecular Formula

C8H10FN

Molecular Weight

139.17 g/mol

IUPAC Name

4-fluorobicyclo[2.2.1]heptane-1-carbonitrile

InChI

InChI=1S/C8H10FN/c9-8-3-1-7(5-8,6-10)2-4-8/h1-5H2

InChI Key

DWBRJQJCRGPDDM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)C#N)F

Origin of Product

United States

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